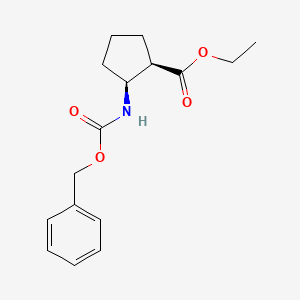

Ethyl (1R,2S)-2-(Cbz-amino)cyclopentanecarboxylate

Description

Table 1: Structural comparison with key analogues

Key differences:

- Protecting groups : Cbz (this compound) vs. Boc or Fmoc in analogues

- Stereoelectronic effects : The (1R,2S) configuration enables 17-membered macrocyclic conformations in peptide derivatives, unlike (1S,2R) diastereomers

- Solubility : LogP = 2.77 vs. 1.89 for Boc-protected analogues

X-ray overlay analysis shows a 72.32° rotational variance in benzyl group orientation compared to (1S,2R)-diastereomers. This steric distinction explains differential binding to biological targets like integrins.

Propriétés

IUPAC Name |

ethyl (1R,2S)-2-(phenylmethoxycarbonylamino)cyclopentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-2-20-15(18)13-9-6-10-14(13)17-16(19)21-11-12-7-4-3-5-8-12/h3-5,7-8,13-14H,2,6,9-11H2,1H3,(H,17,19)/t13-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHLVBYDRFDRWTE-KGLIPLIRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCC1NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CCC[C@@H]1NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

Ethyl (1R,2S)-2-(Cbz-amino)cyclopentanecarboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological properties, and implications for drug development.

Chemical Structure and Properties

- Molecular Formula : C16H21NO4

- Molecular Weight : 291.34 g/mol

- CAS Number : 1140972-27-5

The compound features a cyclopentane ring with a carbamate group, which contributes to its conformational stability and potential biological interactions. The presence of the benzyloxycarbonyl (Cbz) group enhances its lipophilicity, potentially improving membrane permeability.

Synthesis

This compound can be synthesized through several methods, including:

- Carbamate Formation : Reaction of ethyl 2-aminocyclopentane-1-carboxylate with benzyl chloroformate in the presence of a base.

- Resolution Techniques : Enantiomeric purity can be achieved via enzymatic resolution or chiral chromatography.

Anticancer Activity

Studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance, peptide foldamers incorporating β-amino acids have demonstrated:

- Inhibition of Tumor Growth : These compounds can hinder the proliferation of various cancer cell lines.

- Mechanisms of Action : They may induce apoptosis and inhibit angiogenesis, which are critical pathways in cancer progression .

Antibacterial and Antiviral Properties

Research indicates that β-amino acids possess antibacterial and antiviral activities. This compound could potentially exhibit:

- Broad-Spectrum Antibacterial Effects : Effective against Gram-positive and Gram-negative bacteria.

- Antiviral Activity : Potential to inhibit viral replication through interference with viral entry or replication processes .

Catalytic Activity

This compound may also demonstrate interesting catalytic properties. Studies suggest that β-amino acids can act as catalysts in various organic reactions, enhancing reaction rates and selectivity .

Case Studies

- Peptide Foldamers : A study highlighted the use of β-amino acids in constructing peptide foldamers that showed high resistance to proteolytic degradation while maintaining biological activity. These foldamers exhibited promising results in anticancer assays .

- Synthesis and Biological Evaluation : Another research effort focused on synthesizing enantiomerically pure derivatives of similar compounds and evaluating their biological activities, confirming their potential as drug candidates .

Applications De Recherche Scientifique

Synthesis and Derivatives

The compound serves as a precursor for synthesizing various derivatives that have significant biological activity. Notable methods for synthesizing derivatives include:

- Asymmetric Synthesis : The compound can be transformed into different enantiomers through asymmetric hydrogenation processes. For instance, the use of chiral catalysts can yield enantiomerically pure β-aminocyclopentanecarboxylic acids, which are crucial for developing pharmaceuticals targeting specific biological pathways .

- Functionalization : The Cbz (carbobenzyloxy) group can be modified to yield other protective groups, facilitating further chemical transformations. This versatility is essential in medicinal chemistry for developing new drug candidates .

Pharmaceutical Applications

Ethyl (1R,2S)-2-(Cbz-amino)cyclopentanecarboxylate has been implicated in several pharmaceutical applications:

- HCV NS5B Polymerase Inhibitors : Research has demonstrated that derivatives of this compound can act as inhibitors of the HCV NS5B polymerase, an important target in hepatitis C treatment. The synthesis of enantiomerically pure β-(4-fluorobenzyl)aminocyclopentanecarboxylates has shown promising results in this context .

- Peptide Synthesis : The compound is also utilized in peptide foldamer chemistry, where it acts as a building block for constructing cyclic peptides that exhibit enhanced stability and bioactivity .

Case Studies and Research Findings

Several studies highlight the applications and efficacy of this compound:

Comparaison Avec Des Composés Similaires

Stereoisomeric Variants

Ethyl (1R,2S)-2-(Cbz-amino)cyclopentanecarboxylate has distinct stereoisomers that differ in spatial configuration and synthetic utility:

- Ethyl (1S,2R)-2-(Cbz-amino)cyclopentanecarboxylate (CAS: 1359987-62-4): This enantiomer exhibits inverted stereochemistry at both the 1 and 2 positions. It is synthesized via stereoselective methods using chiral auxiliaries like dibenzoyl-D-tartaric acid (DBTA), similar to the parent compound, but requires alternative crystallization conditions .

- Ethyl (1R,2R)-2-Aminocyclopentanecarboxylate (CAS: 1609100-30-2): Lacking the Cbz group, this variant is more reactive in nucleophilic acyl substitution reactions. Its unprotected amine allows direct functionalization but necessitates inert storage conditions .

Key Data Table: Stereoisomer Comparison

Ring Size and Functional Group Modifications

Cyclopentane-based β-amino esters are compared with larger cycloalkane analogs:

- Ethyl (1R,2S)-2-Aminocyclohexanecarboxylate (CAS: N/A): Exhibits a larger ring size, reducing ring strain and enhancing thermal stability. Its specific rotation ([α]²⁵ = -11.13 in EtOH) differs significantly from the cyclopentane variant ([α]²⁵ = -6.94), reflecting altered conformational dynamics .

- Ethyl (1R,2S)-2-(4-Fluorobenzylamino)cyclopentanecarboxylate (CAS: 1033756-46-5): Substituting Cbz with a 4-fluorobenzyl group modifies lipophilicity (LogP: 3.04 vs. 2.1 for Cbz variant) and enhances blood-brain barrier permeability in preclinical studies .

Key Data Table: Ring Size and Functional Group Impact

Market and Industrial Relevance

- Commercial Availability : The (1R,2S)-Cbz variant is widely supplied by manufacturers in China, the US, and Europe, with pricing ranging from $392/g (research-grade) to bulk industrial rates .

- Competitors : Derivatives like the 4-fluorobenzyl variant are niche products, costing up to $493/5g due to specialized fluorination steps .

Méthodes De Préparation

Starting Materials and Initial Reaction

The synthesis begins with ethyl 2-oxocyclopentanecarboxylate as the key starting material. This ketoester undergoes reductive amination with (S)-α-phenylethylamine in the presence of isobutyric acid and toluene as solvents. The reaction is performed under controlled heating and azeotropic removal of water to drive the equilibrium toward imine formation.

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Ethyl 2-oxocyclopentanecarboxylate (50 g, 320 mmol), (S)-α-phenylethylamine (41.9 g, 345.7 mmol), isobutyric acid (32 mL), toluene (330 mL), 70 °C for 2 h | Formation of imine intermediate with azeotropic removal of water |

Workup and Isolation

After completion, the reaction mixture is acidified with 5 M HCl, causing precipitation of the product. The organic layer is separated and washed with diethyl ether and hexane. The aqueous phase is basified to pH 10 with 30% NaOH and extracted with diethyl ether. The combined organic extracts are dried over Na2SO4 and concentrated under vacuum to yield the crude amino ester.

| Step | Reagents & Conditions | Description |

|---|---|---|

| 3 | 5 M HCl, diethyl ether, hexane, 30% NaOH, drying over Na2SO4 | Acid-base extraction and isolation of crude amino ester |

Salt Formation and Purification

The crude amino ester is converted into its hydrobromide salt by treatment with sodium ethoxide followed by addition of hydrobromic acid in acetic acid. The salt precipitates and is purified by recrystallization from acetonitrile multiple times to yield colorless needle crystals of high purity.

| Step | Reagents & Conditions | Description |

|---|---|---|

| 4 | Sodium ethoxide, hydrobromic acid (33% in acetic acid), recrystallization from acetonitrile | Formation and purification of hydrobromide salt |

Stereochemical Considerations and Epimerization

The initial reductive amination yields predominantly one stereoisomer, but epimerization can occur under specific conditions to access other stereoisomers. Control of temperature and reaction conditions is critical to maintain the (1R,2S) configuration. The method allows for selective access to trans- or cis-ACPC derivatives, which can be further functionalized to obtain the Cbz-protected amino ester.

Conversion to Ethyl (1R,2S)-2-(Cbz-amino)cyclopentanecarboxylate

After obtaining the amino ester intermediate, the amino group is protected with the carbobenzyloxy (Cbz) group via standard carbamate formation techniques, typically involving benzyl chloroformate under basic conditions. This step ensures the amino functionality is protected for subsequent peptide synthesis or further transformations.

Summary Table of Key Reaction Parameters

| Parameter | Details |

|---|---|

| Starting Material | Ethyl 2-oxocyclopentanecarboxylate |

| Amination Agent | (S)-α-phenylethylamine |

| Reductive Agent | Sodium borohydride (NaBH4) |

| Solvents | Toluene, diethyl ether, hexane, acetonitrile |

| Temperature | 70 °C (imine formation), ≤10 °C (reduction), room temperature to ice bath (workup) |

| Yield | Crude amino ester ~85% yield; purified hydrobromide salt ~78% yield |

| Purification | Acid-base extraction, recrystallization from acetonitrile |

| Stereochemistry | Controlled to obtain (1R,2S) stereoisomer |

Research Findings and Analytical Validation

- The reductive amination method is scalable to multigram quantities with high stereochemical fidelity.

- NMR spectroscopy, including ^1H and ^13C NMR, confirms the stereochemistry and purity of the product.

- The hydrobromide salt exhibits characteristic crystalline morphology and melting points consistent with literature.

- Enantiomeric purity can be assessed using chiral solvating agents in NMR analysis.

- This method avoids the use of toxic cyanoborohydride reagents, improving safety and environmental profile.

- The approach is flexible and adaptable for the synthesis of all stereoisomers of ACPC derivatives.

Q & A

Q. How can the stereochemical integrity of Ethyl (1R,2S)-2-(Cbz-amino)cyclopentanecarboxylate be maintained during synthesis?

- Methodological Answer: Stereochemical control is critical for this compound due to its (1R,2S) configuration. Use chiral resolving agents like dibenzoyl-D-tartaric acid to isolate enantiomers, as demonstrated in the synthesis of related cyclopentane carboxylates (e.g., ethyl (1R,2S)-2-[[(S)-1-phenylethyl]amino]cyclopentanecarboxylate via diastereomeric salt formation) . Reaction conditions (e.g., low temperature, inert atmosphere) and chiral catalysts (e.g., asymmetric hydrogenation catalysts) further prevent racemization.

Q. What analytical methods are most reliable for validating the purity and enantiomeric excess (ee) of this compound?

- Methodological Answer:

- NMR Spectroscopy: and NMR can confirm structural integrity by analyzing coupling constants and diastereotopic protons (e.g., cyclopentane ring protons at δ 2.05–1.99 ppm in Reference Example 87) .

- Chiral HPLC: Utilize columns like Chiralpak IA/IB to separate enantiomers and quantify ee.

- Polarimetry: Measure optical rotation to corroborate ee when coupled with chiral HPLC data.

Q. What reaction conditions optimize the yield of this compound in multi-step syntheses?

- Methodological Answer:

- Cyclopropanation Step: Use transition-metal catalysts (e.g., Rh(II) carboxylates) for stereoselective cyclopropanation of precursor alkenes .

- Cbz Protection: Introduce the carbobenzyloxy (Cbz) group under mild basic conditions (e.g., NaHCO) to avoid side reactions.

- Solvent Selection: Polar aprotic solvents (e.g., acetonitrile) enhance reaction efficiency, as shown in diastereomeric salt crystallization (85% yield) .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., epimerization, ring-opening) impact the synthesis of this compound, and how can they be mitigated?

- Methodological Answer:

- Epimerization: Acidic or basic conditions may invert stereocenters. Use buffered aqueous workups (pH 6–7) and avoid prolonged heating.

- Ring-Opening: Cyclopentane rings are susceptible to nucleophilic attack. Protect reactive sites with tert-butyldimethylsilyl (TBS) groups during functionalization steps .

- Monitoring: Track intermediates via NMR (if fluorinated analogs are used) or LC-MS to detect byproducts early .

Q. What computational chemistry tools predict the reactivity and stereochemical outcomes of this compound in novel reactions?

- Methodological Answer:

- Density Functional Theory (DFT): Model transition states to predict regioselectivity in cyclopropanation or amidation steps .

- Molecular Dynamics (MD): Simulate solvent effects on reaction pathways (e.g., acetonitrile vs. ethyl acetate) to optimize solvent choice.

- Docking Studies: Explore interactions with biological targets (e.g., enzymes in peptide synthesis) to guide functional group modifications .

Q. How can contradictions in reported synthetic yields (e.g., 78% vs. 80%) be resolved?

- Methodological Answer:

- Variable Analysis: Compare solvent purity (HPLC-grade vs. technical), catalyst loading (e.g., 1 mol% vs. 5 mol%), and temperature gradients. For example, a 2°C variation in cyclopropanation can alter yields by 10% .

- Reproducibility Protocols: Standardize inert atmosphere conditions (argon vs. nitrogen) and moisture control (molecular sieves).

- Byproduct Identification: Use high-resolution mass spectrometry (HRMS) to detect trace impurities affecting yield calculations .

Q. What strategies enable selective deprotection of the Cbz group without damaging the cyclopentane core?

- Methodological Answer:

- Hydrogenolysis: Use Pd/C under H at 30 psi for mild Cbz removal. Monitor reaction progress via TLC to avoid over-hydrogenation.

- Alternative Protecting Groups: Compare Boc (tert-butoxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) groups for orthogonal deprotection in multi-step syntheses .

Applications in Advanced Research

Q. How does this compound serve as a precursor for conformationally constrained peptide mimetics?

- Methodological Answer: The cyclopentane scaffold imposes rigidity, mimicking peptide β-turns. For example, derivatives like (1S,2S)-1-amino-2-phenylcyclopentanecarboxylic acid are used in foldamer chemistry to stabilize helical structures . Functionalize the carboxylate and Cbz-amino groups via solid-phase peptide synthesis (SPPS) to incorporate non-natural amino acids into bioactive peptides .

Q. What role does this compound play in asymmetric catalysis or organocatalysis?

- Methodological Answer: The chiral cyclopentane core can act as a ligand in metal-catalyzed reactions (e.g., Ru-catalyzed transfer hydrogenation). Modify the Cbz-amino group to introduce phosphine or pyridine moieties for coordinating transition metals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.